3-Fluoro-2-methylaniline

Catalog No.
S751743
CAS No.
443-86-7
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylaniline

CAS Number

443-86-7

Product Name

3-Fluoro-2-methylaniline

IUPAC Name

3-fluoro-2-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3

InChI Key

SLDLVGFPFFLYBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)N

Synonyms

3-Fluoro-o-toluidine

Canonical SMILES

CC1=C(C=CC=C1F)N

The exact mass of the compound 3-Fluoro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-2-methylaniline (CAS 443-86-7) is a di-substituted aromatic amine characterized by an ortho-methyl group and a meta-fluorine atom. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, sterically defined building block for the synthesis of complex fluorinated heterocycles, particularly indoles and quinolines. Its specific substitution pattern dictates a unique electronic and steric profile, featuring a boiling point of 89-91 °C and a predicted pKa of 3.44 . While more expensive than simpler mono-substituted anilines, its precise functionalization is highly valued in process chemistry for directing regioselective cyclizations and modulating the lipophilicity and basicity of downstream active pharmaceutical ingredients (APIs).

Substituting 3-fluoro-2-methylaniline with simpler analogs like 3-fluoroaniline or positional isomers like 4-fluoro-2-methylaniline fundamentally alters reaction pathways and product distributions. Lacking the ortho-methyl blocking group, 3-fluoroaniline undergoes non-selective cyclizations in standard indole syntheses, producing complex mixtures of regioisomers that require costly chromatographic separation [1]. Conversely, shifting the fluorine atom to the 4-position (4-fluoro-2-methylaniline) significantly alters the amine's basicity, shifting the pKa by over a full unit . This electronic disparity means that direct substitution in cross-coupling reactions or salt-formation workflows will fail without substantial re-optimization of base selection, catalyst loading, and solvent conditions.

Regiocontrol in Indole Synthesis: Overcoming Isomeric Mixtures

In the synthesis of 4-fluoro-indole derivatives (e.g., 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key HIV NNRTI intermediate), the choice of starting aniline dictates the entire process yield. Using 3-fluoroaniline via Fischer indole cyclization yields a 1:2 mixture of 4-fluoro and 6-fluoro regioisomers, resulting in a mere 5% overall isolated yield due to complex chromatographic separations. In contrast, using 3-fluoro-2-methylaniline via Reissert indole synthesis directs the cyclization exclusively to the 4-fluoro-indole core, bypassing the regioselectivity issue and boosting the overall yield to 37% [1].

Evidence DimensionOverall isolated yield of 4-fluoro-indole intermediate
Target Compound Data37% yield (via Reissert synthesis from 3-fluoro-2-methylaniline)
Comparator Or Baseline5% yield (via Fischer cyclization from 3-fluoroaniline)
Quantified Difference>7-fold increase in overall yield and elimination of regioisomer mixtures
ConditionsMulti-step indole synthesis scale-up (330 mg to gram scale)

Procuring the more expensive ortho-methylated precursor is economically justified as it eliminates costly chromatographic separation of regioisomers, drastically improving overall synthetic efficiency.

Electronic Modulation: pKa Shift via Meta-Fluorination

The positioning of the fluorine atom on the methylaniline core drastically impacts the basicity of the amine. 3-Fluoro-2-methylaniline exhibits a predicted pKa of approximately 3.44. In direct comparison, its positional isomer 4-fluoro-2-methylaniline has a pKa of 4.51, and the non-fluorinated baseline 2-methylaniline has a pKa of 4.44 . This ~1.0 pKa unit reduction indicates that 3-fluoro-2-methylaniline is significantly less basic and less nucleophilic than its closest analogs.

Evidence DimensionAmine basicity (pKa)
Target Compound DatapKa ~ 3.44
Comparator Or BaselinepKa ~ 4.51 (4-fluoro-2-methylaniline) / pKa ~ 4.44 (2-methylaniline)
Quantified Difference~1.07 pKa unit reduction in basicity
ConditionsStandard aqueous prediction/measurement at 25 °C

The significantly lower pKa requires buyers to adjust base selection and catalyst loading in cross-coupling reactions, preventing direct 1:1 substitution with 4-fluoro analogs in standard protocols.

Processability in Sterically Hindered Buchwald-Hartwig Aminations

Ortho-substituted, electron-poor anilines are notoriously poor nucleophiles, often failing to couple with ortho-substituted aryl chlorides. However, 3-fluoro-2-methylaniline has been proven to successfully undergo C-N coupling with highly sterically hindered substrates, such as 2-chloro-3-methylbenzonitrile, achieving full conversion using specialized hemilabile P,O/P,N-coordinated palladium catalysts at a moderate 3.0 mol% Pd loading [1].

Evidence DimensionCatalytic C-N coupling viability
Target Compound DataSuccessful coupling at 3.0 mol% Pd loading
Comparator Or BaselineStandard electron-deficient ortho-anilines (typically fail or require >5 mol% Pd and extreme temperatures)
Quantified DifferenceDemonstrated processability under moderate catalytic conditions despite dual deactivation
ConditionsBuchwald-Hartwig amination with 2-chloro-3-methylbenzonitrile

Proves that despite dual steric and electronic deactivation, this specific compound remains viable for advanced C-N coupling workflows when paired with appropriate catalysts.

Precursor for Regioselective Indole Scaffolds

Directly leveraging its superiority over 3-fluoroaniline, this compound is the right choice for Reissert indole syntheses targeting 4-fluoro-indoles. It is heavily utilized in the scale-up of HIV NNRTI candidates and tubulin polymerization inhibitors, where avoiding 6-fluoro regioisomer contamination is critical for overall yield and purity [1].

Building Block for Sterically Hindered Biaryl Amines

Utilizing its proven compatibility in Buchwald-Hartwig cross-coupling, 3-fluoro-2-methylaniline is an excellent choice for synthesizing complex, sterically congested biaryl amines. It is particularly useful in the development of kinase inhibitors and agrochemical active ingredients where specific ortho-methyl and meta-fluoro spatial arrangements are required for target binding [2].

Electronic Tuning in Medicinal Chemistry

Exploiting its specific pKa (3.44), this compound is selected over 4-fluoro-2-methylaniline when a less basic aniline moiety is required. This property is used to modulate the basicity, metabolic stability, and lipophilicity of downstream drug candidates, ensuring optimal pharmacokinetic profiles in lead optimization phases .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.064077422 g/mol

Monoisotopic Mass

125.064077422 g/mol

Heavy Atom Count

9

UNII

W95WMY5PM6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

443-86-7

Wikipedia

3-Fluoro-2-Methyl-Aniline

Dates

Last modified: 08-15-2023

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